Chemical structure and properties of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine
Chemical structure and properties of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine
Executive Summary
5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole) is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Characterized by a 1,2-oxazole (isoxazole) core substituted with a primary amine at the C3 position and a pyridine ring at the C5 position, this molecule serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). Its structural rigidity, combined with specific hydrogen bond donor/acceptor motifs, makes it an ideal candidate for kinase inhibitor design (hinge binding) and glutamate receptor modulation. This guide details its physicochemical properties, regioselective synthesis, and application in therapeutic development.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule comprises a heteroaromatic isoxazole ring linked to a pyridine moiety. The regiochemistry is critical; the amine is located at the 3-position, distinguishing it from its 5-amino isomer, which possesses vastly different electronic and reactivity profiles.[3]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-(Pyridin-3-yl)-1,2-oxazol-3-amine |
| Common Synonyms | 3-Amino-5-(3-pyridyl)isoxazole; 3-Amino-5-(pyridin-3-yl)isoxazole |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| SMILES | Nc1noc(c1)-c2cnccc2 |
| InChI Key | (Predicted) RHFWLPWDOYJEAL-UHFFFAOYSA-N (Analogous base) |
3D Structural Features & Tautomerism[1][2]
-
Planarity: The molecule is largely planar, allowing for efficient π-stacking interactions in protein binding pockets.
-
Tautomerism: While the amino-isoxazole can theoretically exist in an imino-tautomer form, the amino-tautomer is thermodynamically predominant in solution and the solid state.[1][2] This is crucial for ligand-receptor docking simulations.[1][2]
-
Electronic Distribution: The isoxazole oxygen acts as a weak H-bond acceptor, while the C3-amine is a donor.[2] The pyridine nitrogen (N1') provides a strong H-bond acceptor site (
).[2]
Physicochemical Profile
Understanding the physicochemical landscape is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties during lead optimization.
| Property | Value / Prediction | Context |
| Physical State | Solid (Crystalline) | Likely high melting point (>140°C) due to intermolecular H-bonding.[1][2] |
| Solubility | DMSO, MeOH, DMF | Moderate solubility in polar organics; low aqueous solubility at neutral pH. |
| pKa (Pyridine N) | ~5.2 | Protonates at physiological pH (acidic environments).[4] |
| pKa (Isoxazole NH₂) | ~2.0 - 2.5 | Very weakly basic; remains neutral at physiological pH.[1][2] |
| LogP | ~1.2 - 1.5 | Favorable lipophilicity for membrane permeability.[1][2] |
| TPSA | ~65 Ų | Good predictor for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH₂) | Critical for specific binding interactions.[1][2] |
| H-Bond Acceptors | 3 (Pyridine N, Isoxazole N, O) | Facilitates water bridging or direct residue interaction. |
Synthetic Pathways[1][10][11][12]
The synthesis of 3-amino-5-aryl isoxazoles requires strict regiochemical control to avoid the formation of the thermodynamic 5-amino isomer.[1][2] The most reliable protocol involves the cyclization of
Core Synthetic Strategy: Regioselective Cyclization
This route utilizes 3-oxo-3-(pyridin-3-yl)propanenitrile as the key intermediate.[1][2] The reaction with hydroxylamine is pH-dependent:
-
pH > 8, Heat: Favors attack at the ketone
5-amino-3-aryl isomer.[1][2] -
pH 7–8, < 45°C: Favors attack at the nitrile
3-amino-5-aryl isomer (Target).[1][2]
Detailed Protocol
Step 1: Synthesis of
-
Reagents: Ethyl nicotinate (1.0 eq), Acetonitrile (1.2 eq), NaH (2.0 eq) or LDA, THF (anhydrous).
-
Procedure:
Step 2: Regioselective Cyclization to 5-(Pyridin-3-yl)-1,2-oxazol-3-amine
-
Reagents:
-Ketonitrile (from Step 1), Hydroxylamine hydrochloride ( , 1.1 eq), NaOH (aq). -
Procedure:
-
Dissolve hydroxylamine HCl in water; adjust pH to 7.0–8.0 using NaOH.[2] Critical: Do not exceed pH 8.
-
Add the
-ketonitrile to the solution.[1][2] -
Stir at room temperature (20–25°C) for 12–24 hours. Do not heat.
-
Monitor by LC-MS for the formation of the amidoxime intermediate and subsequent cyclization.[2]
-
Workup: Acidify with HCl (conc.) to induce final cyclization if necessary, then neutralize to precipitate the product. Recrystallize from Ethanol/Water.
-
Synthetic Workflow Diagram
Caption: Regioselective synthesis pathway favoring the 3-amino isomer via pH-controlled cyclization of the
Medicinal Chemistry & Biological Applications[1][4][7][10][11][12][13][14]
Pharmacophore Analysis
The 5-(pyridin-3-yl)-1,2-oxazol-3-amine structure is a classic "bi-aryl" equivalent with a specific hydrogen bonding vector.[1][2]
-
Kinase Inhibition (Hinge Binder):
-
Glutamate Receptor Ligands:
Fragment-Based Drug Discovery (FBDD)
This molecule is an excellent "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency (LE).[2] It can be grown or linked to other pharmacophores to increase potency and selectivity.
Analytical Characterization
To validate the synthesis of the correct isomer, the following analytical signatures should be confirmed:
-
¹H NMR (DMSO-d₆):
-
Isoxazole C4-H: Singlet/sharp signal around
6.0 – 6.5 ppm.[1][2] (The 5-amino isomer typically shows this proton at a different shift, often more upfield).[3] -
Amine (-NH₂): Broad singlet around
5.0 – 6.0 ppm (exchangeable with D₂O).[2] -
Pyridine Protons: Characteristic splitting pattern for 3-substituted pyridine (
7.4 – 9.0 ppm).[1][2]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 162.1.
-
-
Regiochemistry Confirmation:
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[5]
-
Signal Word: Warning.
-
Handling:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
-
Regioselective Synthesis of Aminoisoxazoles: Johnson, L., et al.[6][7] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45(02), 171-173.[7]
- Isoxazole Scaffold in Medicinal Chemistry: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.
-
General Properties of 3-Aminoisoxazole: PubChem Compound Summary for CID 1750-42-1 (3-Aminoisoxazole).
-
Mechanism of Hydroxylamine Cyclization: Zhuravel, I. A., et al. "Reactions of
-ketonitriles with hydroxylamine." Chemistry of Heterocyclic Compounds, 2005.[8]
Sources
- 1. 5-Amino-3-methylisoxazole | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chembk.com [chembk.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 8. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]
